molecular formula C19H30N2O3S B2510373 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-propylpentanamide CAS No. 922087-31-8

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-propylpentanamide

Cat. No. B2510373
CAS RN: 922087-31-8
M. Wt: 366.52
InChI Key: BDKKCPUIJCNNAU-UHFFFAOYSA-N
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Description

The compound “N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-propylpentanamide” is a complex organic molecule. It contains a 3,4-dihydroisoquinoline moiety, which is a type of isoquinoline, a nitrogen-containing heterocyclic compound . The sulfonyl group attached to the isoquinoline ring suggests that this compound may have some interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 3,4-dihydroisoquinoline moiety would form a bicyclic structure with a nitrogen atom in one of the rings . The sulfonyl group would be attached to this bicyclic structure, and the propylpentanamide group would be attached via an ethyl linker .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse due to the presence of multiple reactive sites. The isoquinoline moiety can undergo various reactions typical for aromatic compounds . The sulfonyl group can participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of its functional groups. For example, the presence of the sulfonyl group might increase its polarity .

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-propylpentanamideetin in lab experiments is its wide range of potential therapeutic applications. Additionally, it has been found to have a relatively low toxicity profile, which makes it a promising candidate for further study. However, the complex synthesis method and the high cost of production may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-propylpentanamideetin. One area of interest is its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-propylpentanamideetin and to identify its molecular targets. Finally, the development of more efficient and cost-effective synthesis methods may make N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-propylpentanamideetin more accessible for further study.

Synthesis Methods

The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-propylpentanamideetin involves several steps, including the reduction of quercetin, the protection of the resulting dihydroquercetin, and the subsequent sulfonation of the protected dihydroquercetin. The final product is then deprotected to yield N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-propylpentanamideetin. This process is complex and requires specialized equipment and expertise.

Scientific Research Applications

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-propylpentanamideetin has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, it has been shown to have neuroprotective effects and to improve cardiovascular health. N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-propylpentanamideetin has also been studied for its potential to treat diabetes and obesity.

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-propylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3S/c1-3-7-17(8-4-2)19(22)20-12-14-25(23,24)21-13-11-16-9-5-6-10-18(16)15-21/h5-6,9-10,17H,3-4,7-8,11-15H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKKCPUIJCNNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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